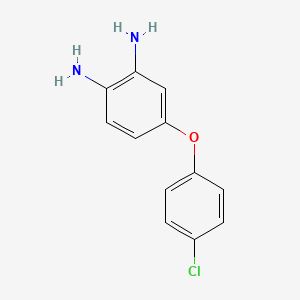
4-(4-chlorophenoxy)benzene-1,2-diamine
概述
描述
4-(4-chlorophenoxy)benzene-1,2-diamine is an organic compound that features both amino and chlorophenoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-chlorophenoxy)benzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of polymers and advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Diamino-4-(p-methoxyphenoxy)-benzene: Similar structure but with a methoxy group instead of a chlorine atom.
1,2-Diamino-4-(p-fluorophenoxy)-benzene: Similar structure but with a fluorine atom instead of a chlorine atom.
1,2-Diamino-4-(p-bromophenoxy)-benzene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-(4-chlorophenoxy)benzene-1,2-diamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-(4-chlorophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |
InChI 键 |
BPJWXSXMZMHEME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














